Introduction: Situating COIT in the Isothiazolinone Landscape
Introduction: Situating COIT in the Isothiazolinone Landscape
An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (COIT)
The isothiazolinone family of heterocyclic compounds represents a cornerstone of modern antimicrobial technology. These synthetic biocides are renowned for their broad-spectrum efficacy against bacteria, fungi, and algae, even at low concentrations.[1][2] Within this class, 5-Chloro-2-n-octyl-4-isothiazolin-3-one, hereafter referred to as COIT, is a significant member. It is structurally characterized by an unsaturated five-membered ring containing adjacent sulfur and nitrogen atoms, an octyl group at the 2-position, and a chlorine atom at the 5-position.[3]
This guide provides a comprehensive technical overview of COIT, designed for researchers, scientists, and formulation experts. We will delve into its core chemical properties, mechanism of action, stability, and analytical methodologies. It is crucial to distinguish COIT from its close chemical relatives, such as 2-n-octyl-4-isothiazolin-3-one (OIT or Octhilinone) and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), as the degree of chlorination on the isothiazolinone ring significantly influences biocidal potency and stability.[3] COIT is often found as an incidental component in technical grade DCOIT, making a thorough understanding of its properties essential for quality control and regulatory compliance.[3]
Section 1: Core Physicochemical Properties
A molecule's fundamental chemical and physical properties dictate its behavior in various matrices, its bioavailability, and its mode of interaction with biological systems. The key properties of COIT are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-octyl-1,2-thiazol-3-one | [4] |
| Synonyms | 5-Chloro-2-octyl-3(2H)-isothiazolone, 5-Chloro-N-n-octylisothiazolin-3-one | [5] |
| CAS Number | 26530-24-5 | [4][5] |
| Molecular Formula | C₁₁H₁₈ClNOS | [4][5] |
| Molecular Weight | 247.78 g/mol | [4][5] |
| Appearance | Inferred to be a tan or waxy solid, similar to related compounds. | [6] |
| Solubility | Expected to be slightly soluble in water and soluble in most organic solvents. | [7][8][9] |
| Stability | Generally stable in acidic media; degradation can occur in alkaline solutions.[2] Stable under strong UV radiation and acid rain.[7][10] |
Section 2: Synthesis and Industrial Production
The industrial synthesis of COIT, like other isothiazolinones, is achieved through a robust chemical process involving ring closure. The primary method is the oxidative cyclisation of a linear organic disulfide precursor.[1][3]
The specific pathway for COIT involves the use of N,N′-dioctyl-3,3′-dithiodipropionamide as the starting material. This compound undergoes oxidative cyclisation facilitated by a chlorinating agent, typically elemental chlorine.[3] The precise control of the amount of chlorine used during manufacturing is critical, as it dictates the degree of chlorination on the final isothiazolinone ring, determining the relative yields of OIT, COIT, and DCOIT.[3]
Caption: Industrial synthesis of COIT via oxidative cyclisation.
Section 3: Mechanism of Antimicrobial Action
The potent biocidal activity of isothiazolinones, including COIT, stems from their ability to disrupt vital cellular functions in microorganisms.[10] The mechanism is not one of simple poisoning but a targeted chemical attack on essential metabolic pathways.
The core of this mechanism is the electrophilic nature of the isothiazolinone ring. The sulfur atom makes the ring susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of critical enzymes and proteins.[1][11] This interaction proceeds via a two-step process:
-
Rapid Inhibition of Metabolism: COIT rapidly binds to microbial cells and reacts with accessible thiol-containing enzymes, particularly dehydrogenases involved in cellular respiration and energy production.[10][12] This leads to the formation of mixed disulfides, effectively inactivating these enzymes and causing a swift cessation of microbial growth, respiration, and metabolism.[10][12]
-
Irreversible Cell Damage: Following the initial metabolic inhibition, continued interaction and the generation of free radicals lead to irreversible damage to cellular components, culminating in a loss of membrane integrity and cell death.[12]
This multi-targeted mechanism makes it difficult for microorganisms to develop resistance, contributing to the compound's effectiveness as a broad-spectrum biocide.[12]
Caption: Mechanism of COIT antimicrobial activity.
Section 4: Stability and Environmental Fate
The persistence and efficacy of a biocide are directly related to its stability under application conditions. Isothiazolinones are generally stable in acidic media but can undergo degradation in alkaline solutions, with the rate of degradation increasing with pH.[2] They are also sensitive to the presence of nucleophiles like amines and thiols, which can open the heterocyclic ring and lead to inactivation.[2]
Despite this, COIT and its relatives exhibit notable resilience to environmental stressors. Studies on OIT, a closely related analogue, show impressive stability against degradation from strong ultraviolet (UV) radiation and acid rain, making it suitable for outdoor applications like protective coatings.[7][10]
The environmental fate of a chemical describes its transport and transformation in the environment.[13][14][15] Isothiazolinones like COIT are known to be biodegradable.[2] For instance, studies on OIT have demonstrated significant biodegradation in wastewater under both aerobic and anaerobic conditions, with half-lives as short as 5 to 13 hours.[2] This susceptibility to microbial degradation helps mitigate long-term environmental accumulation.
Section 5: Analytical Methodologies
Accurate quantification of COIT in raw materials and final formulations is critical for efficacy testing, safety assessment, and regulatory adherence. High-Performance Liquid Chromatography (HPLC), often coupled with Tandem Mass Spectrometry (HPLC-MS/MS), is the gold standard for the analysis of isothiazolinones.[16][17]
Protocol: Quantification of Isothiazolinones by HPLC-MS/MS
This protocol provides a representative methodology for the simultaneous analysis of multiple isothiazolinones, including COIT.
-
Standard Preparation:
-
Prepare a stock solution of 1000 µg/mL of each isothiazolinone reference standard (e.g., COIT, OIT, DCOIT, CMIT, BIT) in methanol.
-
Perform serial dilutions with a methanol/water mixture to create a calibration curve ranging from approximately 1 to 100 ng/mL.
-
-
Sample Preparation (Liquid Matrix):
-
Accurately weigh 1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol as the extraction solvent.
-
Vortex for 1 minute, then sonicate in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system coupled with a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[16]
-
Column: A C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm) is suitable.[17]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol/Acetonitrile (20:80, v/v).
-
Flow Rate: 0.8 - 1.3 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to ~95% to elute the more hydrophobic compounds like COIT, followed by a re-equilibration step.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[16]
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target isothiazolinone using the reference standards.
-
-
Data Analysis:
-
Quantify the concentration of COIT in the sample by comparing its peak area to the calibration curve generated from the reference standards.
-
Section 6: Toxicological Profile and Safety Considerations
While highly effective as biocides, isothiazolinones require careful handling due to their potential health effects. The primary toxicological concern for this class of compounds is skin sensitization, which can lead to allergic contact dermatitis upon exposure.[2][18] For drug development professionals, this is a critical consideration for any formulation that may come into contact with skin, even as an excipient or preservative.
Acute toxicity data for the closely related 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) indicate it is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[18] Given the structural similarities, a cautious approach assuming similar hazards for COIT is warranted.
Handling Recommendations for Laboratory Personnel:
-
Always consult the specific Safety Data Sheet (SDS) before handling.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
Section 7: Applications and Relevance in Development
The primary application of COIT is as an industrial biocide and preservative.[1] Its broad-spectrum activity makes it effective in protecting a wide range of water-based and solvent-based products from microbial spoilage.[7] Common uses include:
For professionals in drug development , the relevance of COIT is primarily as a potential preservative in non-parenteral, non-oral formulations where microbial control is necessary and direct, prolonged patient contact is minimal. However, its potent skin sensitization properties are a significant hurdle for its inclusion in topical or transdermal drug products.[2] The isothiazolinone scaffold itself may be of interest in medicinal chemistry for the development of novel therapeutic agents, but COIT is not used as an active pharmaceutical ingredient (API). Its main role remains firmly in the realm of material protection and preservation.
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